molecular formula C6H5ClN4 B11915418 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile

Cat. No.: B11915418
M. Wt: 168.58 g/mol
InChI Key: YWJADUNEZVABQA-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a chloro group at the 4-position, a methylamino group at the 6-position, and a carbonitrile substituent at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing anticancer agents targeting pathways like PI3K/AKT . Its structural versatility allows for modifications that influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-(methylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5ClN4/c1-9-6-4(2-8)5(7)10-3-11-6/h3H,1H3,(H,9,10,11)

InChI Key

YWJADUNEZVABQA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(methylamino)pyrimidine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Reduction: Formation of 4-chloro-6-(methylamino)pyrimidine-5-amine.

    Oxidation: Formation of 4-chloro-6-(nitrosoamino)pyrimidine-5-carbonitrile or 4-chloro-6-(nitroamino)pyrimidine-5-carbonitrile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile is primarily related to its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-5-carbonitrile Derivatives

Structural Variations and Substituent Effects

Pyrimidine-5-carbonitriles exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 4-, and 6-positions. Below is a comparative analysis of key analogs:

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Melting Point (°C) IR (νmax, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) References
4-Chloro-6-(methylamino)pyrimidine-5-carbonitrile Not reported N-H stretch ~3300 Methylamino (δ 2.9, s)
4h (4-Amino-6-(4-chlorophenyl)) 222 N-H ~3400 Aromatic protons (δ 7.4–7.6)
4i (2,4-Diamino-6-(4-chlorophenyl)) 229–231 N-H ~3450 NH₂ (δ 5.2, broad)

Key Trends:

  • Amino groups (e.g., in 4h and 4i) result in higher melting points due to hydrogen bonding .
  • Methylthio substituents (e.g., in ) contribute to lower polarity and higher lipid solubility .

Biological Activity

1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1101852-31-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

The molecular formula of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is C6H9N3O3, with a molecular weight of 171.15 g/mol. The structure features a triazole ring which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid. Research indicates that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Mechanisms

A study investigated the effects of various triazole derivatives on human cancer cell lines. The findings revealed that certain derivatives displayed significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of approximately 5.19 µM for one derivative tested . The mechanism involved the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.

Table: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acidHCT1165.19Induction of ROS and apoptosis
Triazole Derivative AHT-290.01 (hypoxic)Cell cycle arrest and apoptosis
Triazole Derivative BMDA-MB-2312.70Inhibition of migration

Enzyme Inhibition

Another significant aspect of the biological activity of 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential as an enzyme inhibitor. Research has shown that triazole derivatives can act as dual inhibitors of carbonic anhydrase (CA) and cathepsin B enzymes.

Case Study: Dual Inhibition

In a study assessing a series of triazole derivatives for their inhibitory effects on human CA isoforms, it was found that certain carboxylic acid derivatives exhibited low micromolar inhibition against CA II and CA IX . This suggests potential applications in treating conditions where these enzymes are implicated.

Table: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acidCA II<10
Triazole Derivative CCathepsin B<100

Therapeutic Applications

The diverse biological activities exhibited by 1-(3-Hydroxypropyl)-1H-1,2,3-triazole-4-carboxylic acid position it as a promising candidate for further development in medicinal chemistry. Its potential applications include:

  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.
  • Enzyme Regulation : As an inhibitor for enzymes involved in cancer progression and other diseases.

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